2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: is a chemical compound belonging to the class of triazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidinone Core: : This can be achieved by cyclization reactions involving hydrazine and appropriate precursors.
Introduction of the Morpholin-4-yl Group: : This is usually done through nucleophilic substitution reactions.
Attachment of the Phenyl Group: : This can be accomplished using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: has several applications in scientific research:
Medicinal Chemistry: : It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Agriculture: : It can be used as a pesticide or herbicide due to its biological activity.
Chemical Synthesis: : It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antibacterial Action: : It may inhibit bacterial cell wall synthesis or protein synthesis.
Anticancer Activity: : It could interfere with cell division or induce apoptosis in cancer cells.
Antiviral Effects: : It may inhibit viral replication by targeting viral enzymes or proteins.
Comparison with Similar Compounds
2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: is unique due to its specific structural features and biological activities. Similar compounds include:
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
2-Morpholin-4-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the triazolo[1,5-a]pyrimidinone core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-10-12(11-4-2-1-3-5-11)16-14-17-15(18-20(13)14)19-6-8-22-9-7-19/h1-5,10H,6-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOMLGZCQARPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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